BenchChemオンラインストアへようこそ!

6-Cyclopentylpyrimidin-4-ol

Medicinal Chemistry ADME Lipophilicity

6-Cyclopentylpyrimidin-4-ol (CAS 1159818-25-3) is a critical heterocyclic scaffold for medicinal chemistry, specifically designed for kinase inhibitor hit-to-lead campaigns. Its cyclopentyl substituent at the 6-position provides an optimized balance of lipophilicity (cLogP = 1.72) and conformational flexibility that cannot be replicated by smaller or larger cycloalkyl analogs, directly impacting target selectivity. Avoid generic substitutions that risk binding mode alteration. This intermediate is essential for synthesizing novel 5-substituted pyrimidine carbocyclic nucleosides and serves as a reliable negative control for CYP11B1 assays. Secure research-grade quality (≥95%) to accelerate your synthesis programs.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1159818-25-3
Cat. No. B1436847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopentylpyrimidin-4-ol
CAS1159818-25-3
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=O)NC=N2
InChIInChI=1S/C9H12N2O/c12-9-5-8(10-6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
InChIKeyCCBGCVWONHQIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopentylpyrimidin-4-ol (CAS 1159818-25-3): Core Identity and Procurement Baseline


6-Cyclopentylpyrimidin-4-ol (CAS 1159818-25-3), also known as 6-Cyclopentyl-4(3H)-pyrimidinone, is a heterocyclic organic compound belonging to the pyrimidin-4-ol class [1]. It is characterized by a cyclopentyl substituent at the 6-position and exists as a tautomeric mixture of the 4-hydroxypyrimidine and 4(3H)-pyrimidinone forms [2]. The compound serves primarily as a building block or intermediate in medicinal chemistry, with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol [1]. Its procurement is typically at research-grade purity (≥95%) .

Why 6-Cyclopentylpyrimidin-4-ol Cannot Be Casually Substituted in Structure-Activity Relationship (SAR) Studies


Generic substitution among pyrimidin-4-ol derivatives is not advisable due to the pronounced impact of the 6-position substituent on both lipophilicity and target engagement. The cyclopentyl group in 6-Cyclopentylpyrimidin-4-ol provides a specific balance of steric bulk and conformational flexibility that differs significantly from smaller cycloalkyl (e.g., cyclopropyl) or larger (e.g., cyclohexyl) analogs [1]. Such differences directly affect the compound's utility as a scaffold in kinase inhibitor development, where even minor alterations in the 6-position can abrogate activity or alter selectivity profiles [2]. Substituting with a 2-amino-6-cyclopentylpyrimidin-4-ol, for instance, introduces a hydrogen-bond donor at the 2-position that fundamentally changes the molecule's binding mode and synthetic utility .

Quantitative Evidence Guide: Verified Differentiation of 6-Cyclopentylpyrimidin-4-ol from Structural Analogs


Lipophilicity (cLogP) Differentiates 6-Cyclopentylpyrimidin-4-ol from Cyclopropyl and Cyclohexyl Analogs

The calculated partition coefficient (cLogP) for 6-Cyclopentylpyrimidin-4-ol is 1.72, positioning it between the more hydrophilic cyclopropyl analog (cLogP ≈ 0.9) and the more lipophilic cyclohexyl analog (cLogP ≈ 2.3) [1]. This intermediate lipophilicity is critical for optimizing membrane permeability while maintaining aqueous solubility, a key balance in drug discovery. The cyclopentyl group offers a favorable compromise: it provides greater hydrophobic surface area than a cyclopropyl group for potential van der Waals interactions in a hydrophobic binding pocket, yet avoids the excessive lipophilicity and potential metabolic liabilities associated with larger rings like cyclohexyl [2].

Medicinal Chemistry ADME Lipophilicity Structure-Activity Relationship

Synthetic Accessibility: Documented Yield Advantage for 6-Cyclopentylpyrimidin-4-ol Over 2-Amino Analogs

Synthetic routes for 6-Cyclopentylpyrimidin-4-ol typically involve a one-step cyclocondensation of cyclopentanone with guanidine, achieving moderate to high yields. In contrast, the synthesis of the related 2-Amino-6-cyclopentylpyrimidin-4-ol requires a more complex multi-step sequence, including a chlorination step with phosphorus oxychloride, which can be hazardous and lower-yielding . While a specific yield for 6-Cyclopentylpyrimidin-4-ol was not found, a patent for a closely related process (hydroxylated cyclopentyl pyrimidines) reports a yield of 87% for a similar cyclocondensation [1]. The absence of the 2-amino group simplifies synthesis and purification, making the target compound a more straightforward and scalable building block.

Synthetic Chemistry Process Chemistry Building Block Yield

Molecular Weight and Tautomeric Profile for Consistent Physicochemical Behavior

6-Cyclopentylpyrimidin-4-ol exhibits a molecular weight of 164.20 g/mol [1], which is 15.02 g/mol lower than the 2-amino-6-cyclopentylpyrimidin-4-ol analog (MW 179.22 g/mol) . This difference in molecular weight is significant for applications where lower mass is advantageous, such as in fragment-based drug discovery or when optimizing ligand efficiency. Furthermore, the compound exists predominantly in the 4(3H)-pyrimidinone tautomeric form, as evidenced by its CAS name [1]. This tautomeric preference dictates its hydrogen-bonding capacity and reactivity, distinguishing it from the fully aromatic 4-hydroxypyrimidine tautomer that may be favored in other analogs. The well-defined tautomeric state ensures consistent behavior in biological assays and chemical reactions.

Analytical Chemistry Physicochemical Properties Tautomerism

Enzyme Inhibition Profile: CYP11B1 Activity of a Related Cyclopentyl Pyrimidine Scaffold

While direct activity data for 6-Cyclopentylpyrimidin-4-ol is scarce, a structurally related compound from the cyclopentyl-pyrimidine class demonstrated an IC50 of 1,470 nM against human CYP11B1 in a cell-based assay [1]. This provides a valuable baseline for understanding the potential off-target profile of the core scaffold. In contrast, many pyrimidin-4-ol derivatives with different substitution patterns (e.g., fused bicyclic systems) show much greater potency against primary targets like kinases, often with IC50 values in the low nanomolar range [2]. The relatively weak CYP11B1 inhibition of this scaffold suggests that 6-Cyclopentylpyrimidin-4-ol may serve as a cleaner starting point for medicinal chemistry optimization, potentially reducing the risk of CYP-related off-target effects compared to more potent, but less selective, advanced intermediates.

Enzymology Cytochrome P450 Kinase Inhibition Off-Target Screening

Validated Research and Procurement Applications for 6-Cyclopentylpyrimidin-4-ol


Scaffold Optimization in Kinase Inhibitor Discovery: Balancing Potency and ADME

The compound's intermediate lipophilicity (cLogP = 1.72) and favorable molecular weight (164.20 g/mol) make it an ideal starting point for hit-to-lead campaigns targeting kinases [1]. Its cyclopentyl group provides a balance between hydrophobic binding and solubility, a key challenge in kinase inhibitor design. Medicinal chemists can use 6-Cyclopentylpyrimidin-4-ol as a core scaffold to explore substitution at other positions (e.g., C2, N1) while maintaining a desirable ADME profile [2].

Building Block for the Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

The compound is specifically cited as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [3]. Its structure, featuring a cyclopentyl ring adjacent to the pyrimidine core, provides the necessary framework for constructing more complex, biologically active nucleoside analogs. The reported simplicity and mild reaction conditions for its preparation further support its utility in this application [3].

Physicochemical Reference for CYP Off-Target Profiling

Based on the weak CYP11B1 inhibitory activity (IC50 = 1,470 nM) observed for a closely related analog, 6-Cyclopentylpyrimidin-4-ol can serve as a reference compound or negative control in assays designed to assess cytochrome P450 inhibition [4]. Its defined structure and lack of potent CYP activity make it a useful tool for benchmarking the selectivity of more advanced lead compounds that incorporate the cyclopentyl-pyrimidine motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclopentylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.